1-Benzo[b]thiophen-4-yl-2-bromo-ethanone
Description
1-Benzo[b]thiophen-4-yl-2-bromo-ethanone is a brominated aromatic ketone featuring a benzo[b]thiophene core substituted at the 4-position with a 2-bromoethanone moiety. Its molecular formula is C₁₀H₇BrOS, with a molecular weight of 255.13 g/mol (estimated based on analogous compounds in and ). This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of heterocyclic derivatives for pharmaceuticals and materials science. The bromoethanone group facilitates nucleophilic substitution reactions, enabling further functionalization of the benzothiophene scaffold .
Properties
Molecular Formula |
C10H7BrOS |
|---|---|
Molecular Weight |
255.13 g/mol |
IUPAC Name |
1-(1-benzothiophen-4-yl)-2-bromoethanone |
InChI |
InChI=1S/C10H7BrOS/c11-6-9(12)7-2-1-3-10-8(7)4-5-13-10/h1-5H,6H2 |
InChI Key |
XZJLLWWNPKTWHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CSC2=C1)C(=O)CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues, their molecular properties, and applications:
Reactivity and Electronic Effects
- Benzothiophene vs. Benzofuran : The sulfur atom in benzothiophene (target compound) increases electron density compared to benzofuran (oxygen-based), making it more reactive toward electrophilic aromatic substitution. This difference influences regioselectivity in subsequent reactions .
- In contrast, the hydroxyl group in 2-bromo-1-(4-hydroxyphenyl)ethanone improves aqueous solubility but may introduce oxidative instability .
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